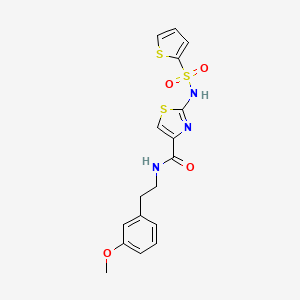

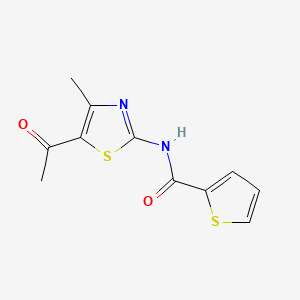

![molecular formula C9H8Cl2O2S B2638704 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid CAS No. 99846-99-8](/img/structure/B2638704.png)

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid is a chemical compound with the CAS Number: 99846-99-8 . It has a molecular weight of 251.13 . It is a powder in physical form .

Physical And Chemical Properties Analysis

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid is a powder . It has a molecular weight of 251.13 . The melting point is 70-71°C . The compound is stored at room temperature .Scientific Research Applications

Chemiluminescence in Organic Synthesis A study focused on the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. These compounds, synthesized through singlet oxygenation, demonstrate thermal stability at room temperature. The chemiluminescence observed offers insight into potential applications in analytical chemistry and molecular imaging, highlighting how derivatives of sulfanyl propanoic acids could be relevant (N. Watanabe et al., 2010).

Electrochemical Degradation of Organic Compounds Research on the electrochemical degradation of 2,4-dichlorophenol over Ti/SnO2-Sb anode shows high degradation efficiency, suggesting potential for wastewater treatment. This work indicates the broader utility of chlorophenyl derivatives in environmental remediation technologies (J. Niu et al., 2013).

Catalysis and Organic Transformations The preparation and application of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a catalyst for the formylation and acetylation of alcohols under heterogeneous conditions were described. This research underscores the versatility of sulfanyl compounds in catalysis and could inform the development of new catalysts or synthetic methodologies relevant to 2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid derivatives (K. Niknam & D. Saberi, 2009).

Advanced Oxidation Processes for Water Treatment Studies on the photochemical degradation of chlorophenoxyacetic acids, including dichlorprop, in aqueous solutions reveal the formation of various photoproducts. These findings contribute to understanding the environmental fate of chlorinated organic compounds and their removal from water sources (L. Meunier et al., 2002).

Safety and Hazards

properties

IUPAC Name |

2-(2,5-dichlorophenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2S/c1-5(9(12)13)14-8-4-6(10)2-3-7(8)11/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHESPMUHLLVPAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)

![2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2638629.png)

![2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide](/img/structure/B2638630.png)

![2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2638640.png)

![[3-Cyano-3-(4-methyl-1,3-thiazol-2-yl)-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2638641.png)